3-amino-N-(5-chloro-2-methoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(5-chloro-2-methoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, chloro, and methoxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a thiophene derivative.
Introduction of the amino group: This step may involve nitration followed by reduction to introduce the amino group at the desired position.
Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methoxylating agents.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloro-2-methoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
3-amino-N-(5-chloro-2-methoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Inhibiting or activating signaling pathways: Leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(5-chloro-2-methoxyphenyl)benzamide: Shares similar functional groups but lacks the thieno[2,3-b]pyridine core.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: Similar core structure but different substituents.
Uniqueness
3-amino-N-(5-chloro-2-methoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H20ClN3O4S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-amino-N-(5-chloro-2-methoxyphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-29-17-9-5-13(24)11-16(17)26-22(28)21-20(25)14-6-7-15(27-23(14)32-21)12-4-8-18(30-2)19(10-12)31-3/h4-11H,25H2,1-3H3,(H,26,28) |
InChI Key |
DZZINQKSDPGZLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
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